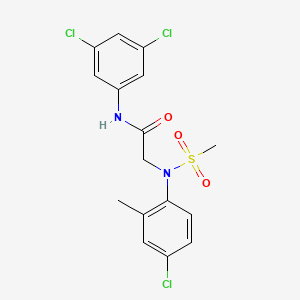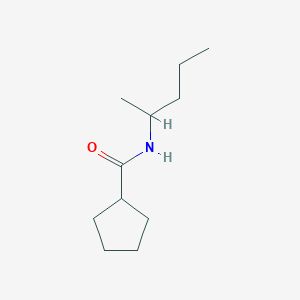
3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone, also known as Muscone, is a naturally occurring organic compound. It is a yellowish-white crystalline solid with a musky odor and is widely used in the perfume industry. Muscone is also known for its biological properties, including its antimicrobial, anti-inflammatory, and anti-cancer effects.
Mechanism of Action
3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone exerts its biological effects through various mechanisms. It inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, this compound induces apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the liver and kidney tissues of rats, indicating its antioxidant properties. This compound also exhibits neuroprotective effects by reducing the levels of pro-inflammatory cytokines and oxidative stress markers in the brain tissues of rats. Moreover, this compound has been found to improve the cardiac function of rats by reducing the levels of inflammatory cytokines and oxidative stress markers in the heart tissues.
Advantages and Limitations for Lab Experiments
3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone has several advantages for lab experiments. It is readily available and can be synthesized easily. It also exhibits a wide range of biological properties, making it a versatile compound for various experiments. However, this compound has some limitations as well. It has a strong musky odor, which can interfere with the experimental results. Moreover, this compound is not soluble in water, which can limit its use in aqueous experiments.
Future Directions
There are several future directions for the research on 3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone. One of the directions is to study its potential as a natural preservative in the food industry. This compound has been found to exhibit antimicrobial activity against various bacteria, making it a potential candidate for food preservation. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, the development of this compound analogs with improved properties can also be an interesting direction for future research.
Conclusion:
This compound is a naturally occurring compound with various biological properties. It exhibits antimicrobial, anti-inflammatory, and anti-cancer effects and has potential as a therapeutic agent for various diseases. The synthesis of this compound is relatively easy, and it exhibits a wide range of biological properties, making it a versatile compound for various experiments. However, its strong musky odor and limited solubility in water can limit its use in some experiments. Future research on this compound can focus on its potential as a natural preservative, therapeutic agent, and the development of analogs with improved properties.
Synthesis Methods
3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through several methods, including the oxidation of muscone alcohol, the reaction of benzaldehyde and acetophenone, and the reaction of benzaldehyde and 3-phenyl-2-propyn-1-ol. The most commonly used method for the synthesis of this compound is the reaction of benzaldehyde and acetophenone in the presence of hydrochloric acid and acetic anhydride. This method yields a high purity and yield of this compound.
Scientific Research Applications
3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone has been extensively studied for its biological properties. It has been found to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBPYNGHMHREFX-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13294-94-5 |
Source


|
| Record name | NSC140717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B6094900.png)
![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
![1-{5-[(2,5-dimethylbenzyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B6094906.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6094915.png)
![2-[2-(2-chlorophenyl)-2-oxoethyl]-3-(2-furyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acrylamide](/img/structure/B6094917.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6094933.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6094936.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6094940.png)
![2,3-dimethoxy-N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6094945.png)
![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094951.png)

